Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate
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Overview
Description
Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group and a methylanilino group, as well as an aminoacetate ester. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate typically involves multiple steps. One common method starts with the chlorination of cyanuric chloride to introduce the chloro group. This is followed by nucleophilic substitution with 4-methylaniline to form the methylanilino derivative. The final step involves the reaction with methyl glycinate to introduce the aminoacetate ester group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methylanilino group can be oxidized to form corresponding nitro or azo derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine substituent, while oxidation can produce nitro derivatives .
Scientific Research Applications
Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The chloro and methylanilino groups can
Properties
IUPAC Name |
methyl 2-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-8-3-5-9(6-4-8)16-13-18-11(14)17-12(19-13)15-7-10(20)21-2/h3-6H,7H2,1-2H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRGVAILKFWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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